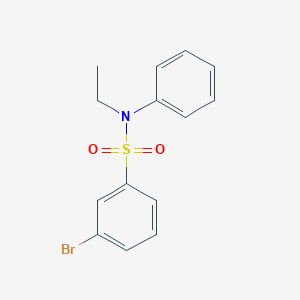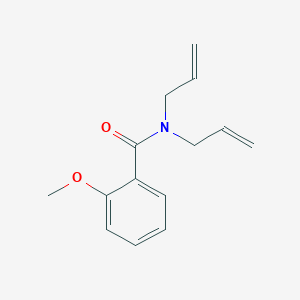![molecular formula C15H17F2NO B261807 N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide, also known as CYH-33, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CYH-33 is a member of the benzamide family and has been shown to have significant effects on various biological processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves the inhibition of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide inhibits HDAC activity, leading to the accumulation of acetylated histones and the activation of gene transcription. This mechanism of action has been shown to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its specificity for HDAC inhibition. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to selectively inhibit HDAC6, which is involved in various biological processes. This specificity allows for the precise targeting of HDAC activity in experiments. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in experiments and may require the use of solubilizing agents.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. One direction is to investigate the potential therapeutic applications of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in neurodegenerative diseases. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has neuroprotective effects, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is to investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in combination with other drugs for cancer treatment. Studies have shown that combining N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide with other drugs can enhance its anti-cancer effects. Finally, future research can investigate the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide in epigenetic therapy. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide's mechanism of action involves the inhibition of HDAC activity, making it a potential therapeutic agent for diseases that involve epigenetic dysregulation.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide involves several steps. The first step is the preparation of 2,6-difluoroaniline, which is then converted to 2,6-difluorobenzoyl chloride. The second step involves the reaction of 2,6-difluorobenzoyl chloride with 1-cyclohexene-1-ethanol to form the final product, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has significant effects on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
Nombre del producto |
N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide |
|---|---|
Fórmula molecular |
C15H17F2NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H17F2NO/c16-12-7-4-8-13(17)14(12)15(19)18-10-9-11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2,(H,18,19) |
Clave InChI |
GLJBRHPCIURRFO-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)





![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)
